Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-02-28 , DOI:
10.1039/D2IM00062H
Ionic skin, as an emerging subclass of artificial skin, has been proposed and developed for nearly a decade, which makes up for the partial shortcomings of electronic skin to some extent. Highly similar to the ion-sensing mechanism of natural skin, the ionic skin also acquires and conducts perceptual signals in the form of ions. During this decade, a great deal of effort has been devoted to the species amplification of ionic soft matter and the discovery of new mechanisms of artificial ion sensing. It is worth emphasizing that the deciphering of the perceptual mechanisms of natural skin has inspired a great number of bionic studies in pursuit of the reproduction of natural touch in ionic skin. Ionic skin, as a multi-functional operating platform, is also endowed with attractive functions that are beyond natural skin. The birth and appearance of ionic skin greatly promote the vigorous development of products in the era of the internet of things, such as human-machine interaction, prosthetics and wearable devices. In this review, on the basis of explaining the perceptual mechanism of natural skin, we deeply analyze the progressive sensing mechanism of bionic ionic skin. The typical cases of ionic skin that are beyond the ability of natural skin are also summarized in detail. Finally, constructive perspectives and common issues are presented for the future development of ionic skin.
Keywords: Ionic skin; Tactile perception; Bionic; Flexible sensor.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-10 , DOI:
10.1039/D2IM00059H
The present contribution emphasizes the formation of oligomeric products in various depolymerization approaches of lignin, namely reductive catalytic fractionation, oxidative catalytic fractionation, and pyrolysis. Three possible routes to form such oligomers in these depolymerization processes are summarized and compared from various studies conducted on model compounds. Next, the main identification techniques for characterizing oligomeric products are highlighted. Particular focus is given to 2D-HSQC-NMR, GPC, Maldi-TOF-MS and FT-ICR-MS, which represent the state-of-art characterization of lignin. Special attention was paid to the transferability of these techniques for depolymerized oligomeric lignin. Finally, both the existing and expected potential lignin valorization routes are discussed for these oligomers, and technical hurdles and recommendations are provided in an attempt to catalyze the development of new discoveries and enabling technologies.
Keywords: Lignin oligomer; Reductive and oxidative depolymerization; Biofuels; Characterization techniques; Lignin valorization.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-08-23 , DOI:
10.1039/D3IM00064H
High temperature proton exchange membrane fuel cells (HT-PEMFCs) operating at elevated temperatures above 120 °C take advantage of feasible anode fuels and simplified water/heat management. A high temperature polymer electrolyte membrane (HT-PEM) is the core material for HT-PEMFCs. In this work, a series of phosphoric acid (PA) doped HT-PEMs based on poly(terphenyl piperidine) (PTP) tailored with alkyl groups are synthesized. Five different pendant alkyl groups (including methyl, propyl, pentyl, heptyl and decyl) are grafted onto the piperidine group through the Menshutkin reaction between PTP and alkyl halides. Compared with PTP and methyl grafted PTP (PTP-C1) membranes, the PTP-Cx membranes with long alkyl side chains exhibit improved PA doping contents and conductivities. The optimized pentyl-substituted PTP membrane (PTP-C5) possessed a reasonable PA doping content (202% after immersing in 85 wt% PA at 60 °C), high proton conductivity (96 mS cm−1 at 180 °C) and good tensile strength (4.6 MPa at room temperature). A H2–air single cell equipped with PTP-C5/PA consequently achieved a high peak power density of 676 mW cm−2 at 210 °C without any humidification or backpressure. Thus, this work provides a simple method for preparing high-performance HT-PEMs.
Keywords: High temperature polymer electrolyte membrane; Fuel cell; Grafted membrane.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-01-06 , DOI:
10.1039/D2IM00041E
Ionic liquids (ILs) provide a promising way for efficient absorption and separation of ammonia (NH3) due to their extremely low vapor pressures and adjustable structures. However, the understanding of absorption mechanisms especially in terms of theoretical insights is still not very clear, which is crucial for designing targeted ILs. In this work, a universal method that integrates density functional theory and molecular dynamic simulations was proposed to study the mechanisms of NH3 absorption by protic ionic liquids (PILs). The results showed that the NH3 absorption performance of the imidazolium-based PILs ([BIm][X], X= Tf2N, SCN and NO3) is determined by not only the hydrogen bonding between the N atom in NH3 and the protic site (H–N3) on the cation but also the cation–anion interaction. With the increase in NH3 absorption capacity, the hydrogen bonding between [BIm][Tf2N] and NH3 changed from orbital dominated to electrostatic dominated, so 3.0 mol NH3 per mol IL at 313.15 K and 0.10 MPa was further proved as a threshold for NH3 capacity of [BIm][Tf2N] by the Gibbs free energy results, which agrees well with the experimental results. Furthermore, the anions of [BIm][X] could also compete with NH3 for interaction with H-N3 of the cation, which weakens the interaction between the cation and NH3 and then decreases the NH3 absorption ability of PILs. This study provides further understanding on NH3 absorption mechanisms with ILs, which will guide the design of novel functionalized ILs for NH3 separation and recovery.
Keywords: Protic ionic liquids; NH3 absorption; Interaction mechanisms; Simulation calculations.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-09-15 , DOI:
10.1039/D3IM00065F
Nickel–iron-oxide catalysts were synthesized by a liquid-phase method, through the oxalate route, and used, as anodes, in an anion exchange membrane electrolyzer. The effect of the heating treatments (performed at 350 °C, 450 °C, and 550 °C) on the structure, composition, particle size, and catalytic activity was analyzed. The morphological features were investigated by transmission electron microscopy (TEM), showing an increased particle size for the catalysts treated at higher temperatures (from ≈4 nm at 350 °C to ≈10 nm at 550 °C). The structure and surface composition were evaluated by X-ray diffraction analysis (XRD) and X-ray photoelectron spectroscopy (XPS), respectively. The electrochemical characterization was performed in a 5 cm2 single-cell setup. The highest performance was obtained with the sample treated at 450 °C, reaching current density values equal to 3.25 A cm−2 at 2.2 V. The catalysts' behavior was also compared, under the same conditions, with NiO and IrO2 commercial catalysts, demonstrating a higher activity of this class of compounds. The time-stability test of ca. 100 h showed a more constant behavior for the catalyst treated at 350 °C.
Keywords: Electrolyser; Nickel–iron oxides; Anion exchange membrane; Oxygen evolution reaction; Calcination temperature.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-07 , DOI:
10.1039/D3IM90005C
Correction for ‘Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural’ by Wen Yao et al., Ind. Chem. Mater., 2023, 1, 106–116, https://doi.org/10.1039/D2IM00045H.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-02-23 , DOI:
10.1039/D3IM90004E
A graphical abstract is available for this content
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-08-11 , DOI:
10.1039/D3IM00059A
MEAs with various cathode Pt loadings were elaborated and aged using a multiple-stressor accelerated stress test (AST) in a segmented PEMFC. The thinnest (lowest Pt loading) cathodes have lower initial activity, owing to larger oxygen reduction reaction hindrance and oxygen transport resistance. Although the lowest cathode Pt loadings initially degrade faster, the overall loss of ECSA at end-of-test is nearly similar whatever the cathode Pt loading, with no local heterogeneities of aging detected along the gas channels. The cathode Pt/C catalyst degrades mostly by Ostwald ripening (which seems more pronounced for lower cathode Pt loading) and nanoparticles agglomeration, owing to superficial carbon functionalization and related Pt crystallite migration: no consequent carbon corrosion is witnessed in this AST. Also, the oxidized Pt2+ ions formed by Pt corrosion diffuse/migrate roughly in a similar manner through the membrane for all cathode Pt loadings, and are re-deposited by crossover H2 close to the cathode|membrane interface. Overall, the mechanisms of Pt/C degradation are not depending on the cathode Pt loading for the chosen AST.
Keywords: Proton exchange membrane fuel cells (PEMFC); Cathode catalyst layer (CL); Platinum loading; Durability.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-02-01 , DOI:
10.1039/D2IM00055E
The increasing CO2 emission, as the chief culprit causing numerous environmental problems, could be addressed by the electrochemical CO2 reduction (CO2R) to the added-value carbon-based chemicals. Ionic liquids (ILs) as electrolytes and co-catalysts have been widely studied to promote CO2R owing to their unique advantages. Among the potential products of CO2R, those only containing one carbon atom, named C1 products, including CO, CH3OH, CH4, and syngas, are easier to achieve than others. In this study, we first summarized the research status on CO2R to these C1 products, and then, the state-of-the-art experimental results were used to evaluate the economic potential and environmental impact. Considering the rapid development in CO2R, future scenarios with better CO2R performances were reasonably assumed to predict the future business for each product. Among the studied C1 products, the research focuses on CO, where satisfactory results have been achieved. The evaluation shows that producing CO via CO2R is the only profitable route at present. CH3OH and syngas of H2/CO (1 : 1) as the targeted products can become profitable in the foreseen future. In addition, the life cycle assessment (LCA) was used to evaluate the environmental impact, showing that CO2R to CH4 is the most environmentally friendly pathway, followed by the syngas of H2/CO (2 : 1) and CO, and the further improvement of the CO2R performance can make all the studied C1 products more environmentally friendly. Overall, CO is the most promising product from both economic and environmental impact aspects.
Keywords: Electrochemical-CO2-reduction; Ionic-liquids; C1-product; Economic-evaluation; Environmental-impact.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-21 , DOI:
10.1039/D3IM00053B
Sustainable and efficient water treatment techniques to improve the quality of water for various applications include advanced oxidation processes (AOP), mainly focusing on heterogeneous photocatalysis. Materials science and nanotechnology have contributed to tailoring the properties of photocatalytic materials to significantly enhance their photoactivity and stability. Here we report the development of a well-organized nanoporous TiO2-based photocatalytic reactor for water treatment. Nanoporous TiO2 materials were directly grown using a two-step electrochemical anodization process in ethylene glycol + 0.3 wt% NH4F + 2 wt% H2O. The prepared nanomaterials were characterized by X-ray diffraction (XRD), scanning electron microscope (SEM), and energy-dispersive X-ray spectroscopy (EDX). To enhance the photocatalytic activity of the system, water scrubbing was incorporated to boost the presence of oxygen in the water, enhancing the electron uptake at the conduction band thus significantly reducing the electron–hole recombination and increasing the photocatalytic activity. To further enhance the efficiency and reduce the negative environmental impact of the technology, a UVA-LED assembly was used instead of the typical mercury-based UV lamps for photocatalysis. The nanoporous TiO2 was tested as a catalyst for the photochemical oxidation of various categories of pollutants; dye (methylene blue), and the removal of microbes such as E. coli. The photoreactor developed in this research work was also successfully applied and tested in real-world applications such as keeping heavily used hot-tub water clean without using harmful chemicals (chlorine, bromine, ozone, etc.) or expensive equipment. The simplicity and efficacy of the new approach described in this study make possible the integration of nanoporous TiO2 in the design of high-performance air and water purification technologies.
Keywords: TiO2 photocatalyst; UVA-LEDs; Nanostructured materials; Photochemical oxidation; Wastewater treatment; Water scrubbing.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 55 | Science Citation Index Science Citation Index Expanded | Not |
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